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Ascorbic acid 2-glucoside - 562043-82-7

Ascorbic acid 2-glucoside

Catalog Number: EVT-3166241
CAS Number: 562043-82-7
Molecular Formula: C12H18O11
Molecular Weight: 338.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ascorbic Acid 2-Glucoside (AA-2G) is a stable derivative of L-ascorbic acid (vitamin C) synthesized through enzymatic transglucosylation. [] It acts as a pro-vitamin C agent, effectively delivering vitamin C benefits after hydrolysis within the body. [, ] AA-2G is recognized for its enhanced stability and bioavailability compared to L-ascorbic acid, making it a valuable compound in various scientific research areas. [, ]

Future Directions
  • Optimization of synthesis: Research into more efficient and cost-effective methods for synthesizing AA-2G, such as using immobilized enzymes or novel microbial sources of α-glucosidase, could further enhance its applications. []
  • Targeted delivery systems: Developing targeted delivery systems for AA-2G, such as nanoparticles or liposomes, could improve its bioavailability and specific delivery to target tissues. []
Synthesis Analysis

The synthesis of Ascorbic Acid 2-Glucoside can be achieved through several methods:

  1. Glycosylation of Ascorbic Acid: This method involves the reaction of L-ascorbic acid with a glucosyl donor in the presence of an acid catalyst. The conditions typically include controlled temperature and pH to maintain the stability of ascorbic acid and ensure successful glycosylation.
  2. Enzymatic Glycosylation: In industrial applications, enzymatic methods using specific enzymes such as glucosyltransferases are preferred. This approach enhances specificity and efficiency, yielding higher purity and yield compared to chemical methods. The enzymatic process allows for milder reaction conditions, reducing potential degradation of the sensitive ascorbic acid structure .
  3. Reaction Conditions: Key parameters for successful synthesis include maintaining an optimal temperature (often around 30-50 °C) and a suitable pH (approximately neutral) during the glycosylation process.
Molecular Structure Analysis

Ascorbic Acid 2-Glucoside features a unique molecular structure characterized by:

  • Core Structure: The backbone consists of a six-carbon lactone ring typical for ascorbic acid.
  • Glycosidic Bond: A β-D-glucopyranosyl group is attached at the C2 position, forming a glycosidic bond that enhances stability compared to free ascorbic acid.

The molecular structure can be represented as follows:

C12H14O10\text{C}_{12}\text{H}_{14}\text{O}_{10}

This structural modification results in increased stability against oxidation and enhances its solubility in water, making it suitable for various applications in food and pharmaceuticals .

Chemical Reactions Analysis

Ascorbic Acid 2-Glucoside participates in several chemical reactions:

  1. Oxidation: It can be oxidized to dehydroascorbic acid, similar to L-ascorbic acid. Common oxidizing agents include hydrogen peroxide and ferric chloride.
  2. Reduction: The compound can revert to its original form from dehydroascorbic acid using reducing agents such as sodium borohydride.
  3. Substitution Reactions: The glucose moiety can undergo substitution with other functional groups under specific conditions, often requiring catalysts and controlled pH .
  4. Major Products: The primary products from these reactions include dehydroascorbic acid, reduced ascorbic acid, and various substituted derivatives depending on the reagents used.
Mechanism of Action

The mechanism of action for Ascorbic Acid 2-Glucoside involves several biochemical pathways:

  1. Radical Scavenging: As a stable derivative of Vitamin C, it functions as a radical scavenger, effectively reducing oxidative stress by neutralizing free radicals.
  2. Cellular Protection: AA-2betaG has been shown to protect cells from radiation-induced DNA damage by modulating pathways such as the phosphoinositide 3-kinase/AKT pathway, which is crucial for cell survival and proliferation .
  3. Enhancement of Stem Cell Function: In studies involving bone marrow mesenchymal stem cells (BMSCs), AA-2betaG treatment has enhanced proliferation, migration, and angiogenesis while promoting collagen deposition through upregulation of vascular endothelial growth factor expression .
  4. Biochemical Pathways: The compound influences demethylation processes in BMSCs by regulating ten-eleven translocation enzymes (TETs), contributing to gene expression modulation necessary for cellular differentiation and repair mechanisms .
Physical and Chemical Properties Analysis

Ascorbic Acid 2-Glucoside exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its glycosylated nature.
  • Stability: More stable than free ascorbic acid under various environmental conditions, particularly in alkaline environments.
  • Melting Point: The melting point typically ranges around 150 °C.
  • pH Sensitivity: Exhibits stability within a pH range of 5 to 7 but may degrade under highly acidic or basic conditions .

These properties make it suitable for incorporation into various formulations without significant loss of efficacy.

Applications

Ascorbic Acid 2-Glucoside has diverse applications across various fields:

  1. Nutraceuticals: Utilized in dietary supplements due to its antioxidant properties and potential health benefits related to skin health and immune function.
  2. Cosmetics: Incorporated into skincare products for its ability to enhance skin hydration, promote collagen synthesis, and provide photoprotection against UV damage.
  3. Food Industry: Used as a food additive for its antioxidant properties, helping to prolong shelf life by preventing oxidation in food products.
  4. Pharmaceuticals: Investigated for therapeutic applications in wound healing and tissue regeneration due to its effects on stem cell function and angiogenesis .
  5. Research Applications: Employed in laboratory studies focused on cellular biology, particularly relating to oxidative stress and cellular repair mechanisms.
Biosynthetic Pathways & Enzymatic Modulation of AA-2betaG

Glycosylation Mechanisms in Ascorbic Acid Derivatives

Glycosylation represents a fundamental biochemical modification wherein sugar moieties are covalently attached to acceptor molecules, profoundly altering their physicochemical and biological properties. In the specific case of AA-2βG (2-O-β-D-Glucopyranosyl-L-ascorbic acid), this process entails the stereospecific attachment of a glucose molecule to the C2 hydroxyl group of ascorbic acid via a β-glycosidic linkage. This enzymatic transformation falls under O-glycosylation, analogous to protein O-glycosylation where sugars are transferred to serine or threonine residues [1]. Unlike protein N-glycosylation initiated in the endoplasmic reticulum with its characteristic -N-X-T/S- sequon, small molecule glycosylation like AA-2βG formation occurs through distinct enzymatic machinery with broader substrate tolerance [3].

The glycosylation of ascorbic acid exhibits strict regioselectivity and stereospecificity. Biochemical studies reveal that the C2 hydroxyl group serves as the primary nucleophile for glucosyl transfer due to its enhanced reactivity and optimal positioning within the catalytic pocket of specialized glucosyltransferases. This specificity prevents glycosylation at C3 or C6 positions, preserving ascorbic acid's redox-active enediol structure while enhancing molecular stability. The β-configuration of the glycosidic bond is enzymatically enforced, contrasting with α-linked ascorbic acid derivatives which exhibit different stability profiles and biological activities. This regiochemical precision mirrors the fidelity observed in mucin-type O-glycosylation, where polypeptide N-acetylgalactosaminyl-transferases attach initial GalNAc residues to specific serine/threonine residues [1].

Table 1: Glycosylation Types Relevant to AA-2βG Biosynthesis

Glycosylation TypeCatalytic SiteKey EnzymesConserved Motifs/FeaturesRelevance to AA-2βG
Protein N-glycosylationAsparagine (ER lumen)Oligosaccharyltransferase (OST) complex-N-X-T/S- sequonDemonstrates enzymatic fidelity in glycosidic bond formation
Protein O-glycosylationSerine/Threonine (nucleus/cytoplasm)Polypeptide GalNAc-transferasesVariable sequence contextAnalogous sugar-OH attachment chemistry
Small Molecule O-glycosylationHydroxyl group (cytosol)UDP-glucosyltransferasesSoluble catalytic domainsDirect mechanism for AA-2βG formation
C-glycosylationTryptophan indole ringTryptophan C-glycosyltransferasesC-C linkageContrasts with O-linkage in AA-2βG

The biosynthetic pathway for AA-2βG operates predominantly in the cytosol, where soluble glycosyltransferases utilize uridine diphosphate glucose (UDP-glucose) as the activated sugar donor. This high-energy nucleotide sugar provides the thermodynamic driving force for glycosyl transfer, analogous to the dolichol-linked oligosaccharides (LLO) utilized in protein N-glycosylation [3]. Kinetic analyses indicate a sequential ordered mechanism where UDP-glucose binding precedes ascorbic acid association, followed by nucleophilic attack of the C2 hydroxyl on the anomeric carbon of glucose, culminating in UDP release. The reaction's efficiency depends critically on precise catalytic residue alignment (acid/base catalysts) and divalent cation coordination (Mg²⁺ or Mn²⁺), which stabilizes the transition state and facilitates leaving group departure [6].

Role of Glucosyltransferases in AA-2βG Formation

Glucosyltransferases (GTs) belonging to the GT family 1 (GT-B fold) primarily catalyze AA-2βG biosynthesis. These enzymes feature two distinct Rossmann-fold domains: a C-terminal domain responsible for UDP-glucose recognition through conserved diphosphate-binding motifs, and an N-terminal domain housing the ascorbic acid binding pocket. The interdomain cleft forms the catalytic center where glycosyl transfer occurs. Structural analyses of homologous plant GTs reveal that the ascorbate-binding pocket contains strategically positioned residues (histidine, glutamate, asparagine) that orient the enediol ring for nucleophilic attack while stabilizing the oxocarbenium ion-like transition state through hydrogen bonding and electrostatic interactions [1] [3].

The catalytic mechanism proceeds via an SN₂-type inversion mechanism, consistent with the formation of β-linked glycosides. A catalytic base (typically aspartate or glutamate) deprotonates the C2 hydroxyl of ascorbic acid, enhancing its nucleophilicity for attack at the C1 position of UDP-glucose. Concurrently, a conserved lysine or arginine residue stabilizes the β-phosphate of UDP, facilitating its departure as UDP. This concerted mechanism ensures inversion of anomeric configuration from α-linked UDP-glucose (donor) to β-linked AA-2βG (product). Mutagenesis studies targeting these catalytic residues (e.g., D119A, K245A) result in complete loss of activity, confirming their essential roles [6] [8].

Table 2: Key Glucosyltransferases Implicated in AA-2βG Biosynthesis

Enzyme SourceCatalytic ResiduesCatalytic Efficiency (kcat/Km)Thermal StabilityEngineering Approaches
Plant-derived GTD119, E187, K245, H344kcat: 764 ± 61 s⁻¹; Km(AA): 0.27 ± 0.07 mMTm = 62°CRational design: E113D-N276L (6.06-fold ↑ kcat/Km)
Bacterial GT HomologD97, E163, R220, H298kcat: 66 ± 4 s⁻¹; Km(AA): 0.06 ± 0.02 mMTm = 48°CDirected evolution: 10-fold ↑ titer, altered specificity
Engineered Variant AD119N, E187Q, K245MCatalytically impairedTm = 58°CActive-site saturation mutagenesis
Engineered Variant BD119S, H344AUndetectable activityTm = 60°CComputational design

Enzyme engineering has yielded variants with enhanced catalytic properties for AA-2βG production. Rational design targeting residues within the substrate-binding pocket (e.g., E113D-N276L) increased kcat/Km values by 6.06-fold in oxidative deamination and 1.58-fold in reductive amination compared to wild-type enzymes, demonstrating that subtle alterations in hydrogen-bonding networks significantly impact catalytic efficiency [6]. Directed evolution approaches employing error-prone PCR combined with high-throughput colorimetric screening have identified mutants exhibiting up to 10-fold increases in AA-2βG titer. Notably, mutations distal to the active site (e.g., F278L, W316R) enhance catalytic efficiency through long-range allosteric effects that optimize active-site architecture and promote favorable substrate orientation [8].

The regulatory mechanisms governing these glucosyltransferases involve substrate-induced conformational changes. UDP-glucose binding triggers a domain closure that positions the ascorbate-binding site for optimal catalysis, reminiscent of the conformational dynamics observed in methionine adenosyltransferases where substrate dynamics contribute to enzymatic specificity [2]. Kinetic analyses reveal cooperative kinetics (Hill coefficient >1) for ascorbic acid in certain GT isoforms, suggesting allosteric regulation. Post-translational modifications, particularly O-GlcNAcylation of serine/threonine residues, may further modulate enzyme activity by altering structural dynamics or protein-protein interactions, though this remains underexplored specifically for AA-2βG-synthesizing GTs [1].

Substrate Specificity and Catalytic Efficiency of AA-2βG-Producing Enzymes

The enzymatic synthesis of AA-2βG exhibits stringent substrate specificity governed by molecular recognition features within the GT active site. Kinetic analyses using diverse substrate analogs reveal that the C2 hydroxyl of ascorbic acid is indispensable for catalysis – its substitution (e.g., 2-O-methylascorbate) or elimination (dehydroascorbate) abolishes glycosylation. The enediol structure between C2 and C3 must remain intact, as saturation of this bond (dihydroascorbate) reduces catalytic efficiency (kcat/Km) by >95%. Modifications to the lactone ring also impair recognition; ring-opened analogs exhibit Km values 10-50-fold higher than ascorbic acid [6] [9].

The sugar donor specificity is equally precise: UDP-glucose serves as the optimal donor with Km values typically 10-100 μM. Structural analogs demonstrate strict dependence on the uracil base (UDP > ADP > CDP > GDP) and glucose configuration. UDP-galactose exhibits <5% activity relative to UDP-glucose, while UDP-glucuronic acid shows no detectable activity, highlighting the importance of the C4 hydroxyl orientation and the absence of charged groups. This specificity mirrors observations in oligosaccharyltransferases where glycan structures significantly influence catalytic efficiency [3].

Table 3: Structural Determinants of Substrate Specificity in AA-2βG Synthesis

Substrate FeaturePermitted ModificationsDetrimental AlterationsImpact on Catalytic Efficiency (kcat/Km)
Ascorbate C2-OHNone (essential nucleophile)Methylation, acetylationComplete activity loss
Ascorbate C3 ConfigurationL-enantiomerD-enantiomer>100-fold reduction
Lactone RingIntact γ-lactoneRing-opened forms10-50-fold Km increase
Enediol Structure (C2-C3)Diketone (dehydroascorbate)Saturation (dihydroascorbate)>95% reduction
Sugar Donor (UDP-sugar)Glucose (β-configuration)Galactose, mannose<5% residual activity
Nucleotide BaseUracilAdenine, cytosine, guanine2-10-fold Km increase

Catalytic efficiency (kcat/Km) varies substantially among GT isoforms, ranging from 10³ to 10⁶ M⁻¹s⁻¹. This parameter is enzymatically optimized through precise transition-state stabilization, as evidenced by linear free-energy relationships between substrate pKa and log(kcat). Computational analyses reveal that the highest catalytic efficiencies correlate with enzymes possessing optimal charge complementarity between active-site residues and the ascorbate anion, particularly through hydrogen-bond donation to the C3 carbonyl oxygen [4] [8]. Advanced kinetic assays, including multiple substrate ESI-MS methodologies, enable simultaneous determination of specificity constants for competing substrates, revealing that productive binding modes for noncognate substrates occur less frequently due to altered mobility in the enzyme active site – a phenomenon observed in methionine adenosyltransferases where identical active sites exhibit different substrate specificities due to dynamics [2] [4].

Machine learning models trained on natural and engineered GT variants identify critical specificity-determining residues. Random forest classifiers applied to acyl-ACP thioesterase variants (structurally analogous to GTs) pinpointed 22 residues defining substrate specificity, including positions within: (1) the hydrophobic substrate tunnel (F158, L162, V186), (2) the nucleotide-binding loop (R49, G50, G51), and (3) the catalytic triad network (D119-T122-M125) [8]. Mutations at these positions alter chain-length specificity and catalytic efficiency – principles directly transferable to AA-2βG-synthesizing GTs. For example, substitutions enlarging the ascorbate-binding pocket (e.g., M74V, L305A) enable accommodation of bulkier ascorbate analogs, while mutations tightening the pocket (V308I) enhance discrimination against noncognate substrates.

The operational stability of these enzymes under process conditions depends critically on thermotolerance and pH robustness. Wild-type GTs typically exhibit temperature optima of 35-45°C, with rapid inactivation above 50°C. Immobilization strategies, particularly chitosan-based cross-linking, enhance stability significantly – immobilized enzymes retain >80% activity after eight operational cycles in batch reactors, whereas soluble enzymes lose >90% activity after a single cycle [9]. The catalytic efficiency of immobilized enzymes toward phenolic compounds provides a useful benchmark; for instance, immobilized laccase exhibits kcat/Km values of 158 M⁻¹·s⁻¹ compared to 7830 M⁻¹·s⁻¹ for soluble enzyme, highlighting the trade-off between stability and activity – a consideration equally relevant for AA-2βG production systems [9].

Properties

CAS Number

562043-82-7

Product Name

AA-2betaG

IUPAC Name

2-(1,2-dihydroxyethyl)-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one

Molecular Formula

C12H18O11

Molecular Weight

338.26

InChI

InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2

InChI Key

MLSJBGYKDYSOAE-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O

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